1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 920019-62-1
VCID: VC16950536
InChI: InChI=1S/C14H13N3O3/c1-8-11(9(2)20-16-8)7-17-12-6-4-3-5-10(12)13(15-17)14(18)19/h3-6H,7H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid

CAS No.: 920019-62-1

Cat. No.: VC16950536

Molecular Formula: C14H13N3O3

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid - 920019-62-1

Specification

CAS No. 920019-62-1
Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
IUPAC Name 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indazole-3-carboxylic acid
Standard InChI InChI=1S/C14H13N3O3/c1-8-11(9(2)20-16-8)7-17-12-6-4-3-5-10(12)13(15-17)14(18)19/h3-6H,7H2,1-2H3,(H,18,19)
Standard InChI Key YSPLHLLGWMJYKG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CN2C3=CC=CC=C3C(=N2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features an indazole core substituted at the 1-position with a (3,5-dimethyl-1,2-oxazol-4-yl)methyl group and a carboxylic acid moiety at the 3-position. The indazole system (C₇H₅N₂) provides a bicyclic aromatic framework, while the oxazole ring (C₅H₆N₂O) introduces additional nitrogen and oxygen heteroatoms, enhancing hydrogen-bonding potential.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₁₆H₁₆N₄O₃
Molecular weight324.33 g/mol
Hydrogen bond donors1 (carboxylic acid)
Hydrogen bond acceptors5
Rotatable bonds4

The molecular weight aligns with trends observed in similar indazole-3-carboxylic acid derivatives, such as 1-(3,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (321.2 g/mol) . The oxazole substituent likely increases lipophilicity compared to simpler benzyl analogs, as evidenced by the addition of methyl groups and heterocyclic oxygen.

Spectral Characterization

While experimental spectral data for this specific compound remains unpublished, predictions can be made based on structural analogs:

  • ¹H NMR: The indazole protons (H-4 to H-7) are expected as multiplet signals between δ 7.2–8.1 ppm. The oxazole methyl groups may appear as singlets near δ 2.1–2.4 ppm, with the methylene bridge (CH₂) resonating around δ 5.2 ppm .

  • IR Spectroscopy: A strong absorption band near 1680–1720 cm⁻¹ would confirm the carboxylic acid functionality, while oxazole ring vibrations typically occur at 1550–1600 cm⁻¹ .

Synthesis and Optimization Strategies

Core Indazole Formation

The indazole scaffold is commonly constructed via:

  • Cyclization of o-hydrazinobenzoic acids: Heating o-hydrazinobenzoic acid derivatives in acidic media induces ring closure to form indazole-3-carboxylic acids .

  • Transition-metal-catalyzed reactions: Palladium-mediated couplings enable regioselective functionalization at the 1-position, as demonstrated in the synthesis of 1-substituted indazoles .

StepReagents/ConditionsYieldSource
Indazole formationo-Hydrazinobenzoic acid, HCl, Δ72–85%
Oxazole couplingDEAD, PPh₃, THF, 0°C→RT64%
Carboxylic acid deprotectionNaOH, MeOH/H₂O, reflux89%

A patent describing the synthesis of 1-methylindazole-3-carboxylic acid highlights the importance of base selection, where alkaline earth metal alkoxides (e.g., Mg(Ot-Bu)₂) improve yields by minimizing N2-alkylation side products . Similar optimization would be critical for introducing the sterically demanding oxazolemethyl group.

Pharmaceutical Applications and Biological Activity

Antibacterial and Antiviral Activity

Oxazole derivatives exhibit broad-spectrum antimicrobial properties. While no direct data exists for this compound, analogs like 2-(3,5-dimethylpyrazol-1-yl)acetic acid show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The indazole-oxazole hybrid may enhance membrane permeability compared to simpler heterocycles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator